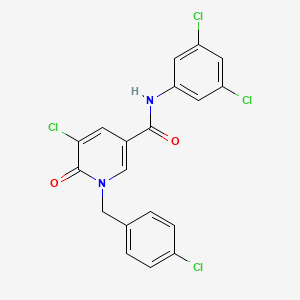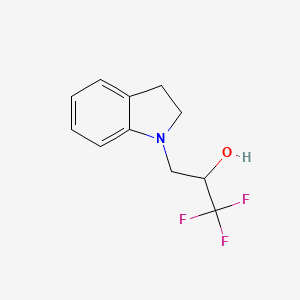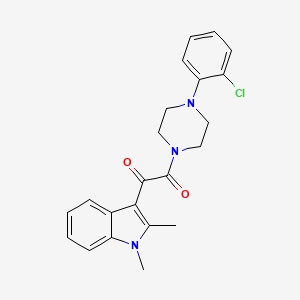
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Crystal Engineering and Hydrogen-Bond Association
One study focuses on the synthesis and characterization of organic crystals related to piperazine derivatives. The research investigated the hydrogen-bond association of these compounds, revealing insights into their crystalline forms and potential applications in crystal engineering. The study utilized various spectroscopic techniques to understand the solution aggregation of these compounds, which could have implications in designing materials with specific properties (Weatherhead-Kloster et al., 2005).
Synthesis and Biological Activity in Pharmacological Research
Another research avenue explored the synthesis and pharmacological activity of derivatives containing the piperazine moiety. This research aimed to develop compounds with potential antiasthmatic properties, showcasing the versatility of piperazine derivatives in drug development. The study provided valuable insights into the vasodilatory activity of these compounds, contributing to the ongoing search for effective antiasthmatic agents (Bhatia et al., 2016).
Antifungal Compound: Solubility Thermodynamics and Partitioning
Research into a novel antifungal compound related to the triazole class, which includes piperazine derivatives, sheds light on its physicochemical properties and solubility in various solvents. This study is crucial for understanding the drug's behavior in biological systems and optimizing its delivery pathways (Volkova et al., 2020).
Antitumor Activity Against Breast Cancer Cells
A series of triazine derivatives bearing the piperazine amide moiety has been synthesized and evaluated for their anticancer activities. These compounds showed promising results against breast cancer cells, illustrating the potential of piperazine derivatives in cancer therapy (Yurttaş et al., 2014).
Luminescent Properties and Photo-induced Electron Transfer
Investigations into the luminescent properties of naphthalimides with piperazine substituents have revealed their potential applications in materials science. These studies highlight the role of piperazine derivatives in developing new materials with specific optical properties (Gan et al., 2003).
Propiedades
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-20(16-7-3-5-9-18(16)24(15)2)21(27)22(28)26-13-11-25(12-14-26)19-10-6-4-8-17(19)23/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLUAAFVOMKDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1,2-dimethyl-1H-indol-3-yl)ethane-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



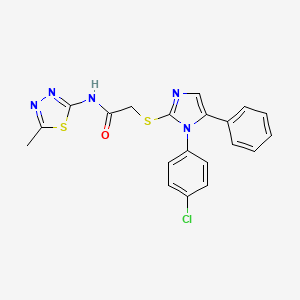
![2-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2720542.png)
![tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate](/img/structure/B2720543.png)
![3-[[1-[2-(4-Methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2720547.png)
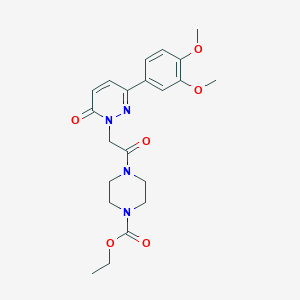
![N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2720550.png)
![Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2720551.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2720552.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2720554.png)
